

chemical structure and synthesis of wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to the Chemical Structure and Synthesis of Wedelolactone for Researchers, Scientists, and Drug Development Professionals.

Abstract

Wedelolactone, a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This document provides a comprehensive technical overview of its chemical structure and established total synthesis methodologies. Detailed experimental protocols for key synthetic strategies are presented, alongside quantitative data to aid in reproducibility and process optimization. Furthermore, signaling pathways modulated by wedelolactone are illustrated to provide context for its biological activity and potential therapeutic applications.

Chemical Structure of Wedelolactone

Wedelolactone is a polyphenolic compound belonging to the coumestan class of organic molecules.[1] Its rigid, planar tetracyclic structure is fundamental to its biological activity.

- IUPAC Name: 1,8,9-Trihydroxy-3-methoxy-6H-[2]benzofuro[3,2-c][2]benzopyran-6-one[2]
- Molecular Formula: C16H10O7[1]
- Molecular Weight: 314.25 g/mol [1]



CAS Number: 524-12-9[3]

Classification: Coumestan, a type of flavonoid[1]

The structure features a benzofuro[3,2-c]chromen-6-one core with hydroxy groups at positions 1, 8, and 9, and a methoxy group at position 3.[1] This specific arrangement of oxygen-containing functional groups allows for multiple points of interaction with biological targets.

Table 1: Physicochemical Properties of Wedelolactone

Property	- Value	Reference
Molecular Formula	C16H10O7	[1][4]
Molecular Weight	314.25 g/mol	[1][4]
Appearance	White to brown powder	[4]
Solubility	DMSO: 10 mg/mL	[4]
Canonical SMILES	COC1=CC(=C2C(=C1)OC(=O) C3=C2OC4=CC(=C(C=C43)O) O)O	[5]
InChI Key	XQDCKJKKMFWXGB- UHFFFAOYSA-N	[4]
Purity (Commercial)	≥98% (HPLC)	[4]

Chemical Synthesis of Wedelolactone

The low natural abundance of wedelolactone has spurred the development of several total synthesis routes.[5] These strategies are critical for producing sufficient quantities for research and potential drug development, as well as for creating structural analogs to explore structure-activity relationships. Key approaches often rely on modern palladium-catalyzed cross-coupling reactions to construct the complex tetracyclic core.

Synthesis via Sonogashira Coupling and Carbonylative Annulation



A convergent synthesis strategy reported by Yang et al. employs a palladium-catalyzed Sonogashira coupling followed by a carbonylative annulation to form the wedelolactone scaffold.[1][2] This approach offers flexibility for creating derivatives.

Experimental Protocol: Synthesis of Intermediate 23

A key step in this synthesis is the palladium-catalyzed carbonylative annulation of ohydroxyarylacetylene intermediate 22.

- Reaction Setup: A mixture of compound 22, PdI₂, and thiourea is prepared in a combined solvent of 30% THF in methanol.
- Carbonylation: The mixture is stirred under a carbon monoxide (CO) atmosphere (balloon) at room temperature.
- Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, the solvent is removed under reduced pressure.
 The residue is purified by flash chromatography on silica gel to yield the cyclized product 23.

The overall yield for this specific cyclization step was reported to be 87%.[2] The final steps involve deprotection and a subsequent acid-catalyzed cyclization to yield wedelolactone.

Synthesis via Suzuki-Miyaura Coupling and Oxidative Cyclization

An alternative efficient route involves a palladium-catalyzed Suzuki-Miyaura coupling to join two key fragments, followed by an oxidative cyclization to complete the core structure.

Experimental Protocol: Synthesis of Wedelolactone (WEL)

This protocol, adapted from Huang et al., details the final steps of the synthesis.

• Deprotection/Cyclization: To a solution of the Suzuki coupling product 4 (1.0 equiv) in benzene, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) is added.



- Reaction Conditions: The mixture is heated to reflux and stirred for 2 hours.
- Workup: The reaction mixture is cooled, filtered, and the filtrate is concentrated under vacuum.
- Final Deprotection: The resulting residue is dissolved in dichloromethane (CH₂Cl₂). Boron trichloride (BCl₃) (1.0 M in CH₂Cl₂, 3.0 equiv) is added dropwise at 0 °C. The solution is stirred at room temperature for 1 hour.
- Quenching and Extraction: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to afford wedelolactone.

Table 2: Summary of Quantitative Data for Synthesis Routes

Synthesis Route	Key Reactions	Reported Overall Yield	Reference
Convergent Synthesis via Sonogashira Coupling	1. Pd-catalyzed Sonogashira Coupling2. Pd- catalyzed Carbonylative Annulation	~15% (over 12 steps)	[5]
Convergent Synthesis via Suzuki-Miyaura Coupling	Pd-catalyzed Boronation2. Pd-catalyzed Suzuki-Miyaura Coupling3. DDQ-mediated Oxidative Cyclization	Not explicitly stated	[6][7]

Note: Overall yields can vary significantly based on the optimization of individual steps.



Biological Activity and Signaling Pathways

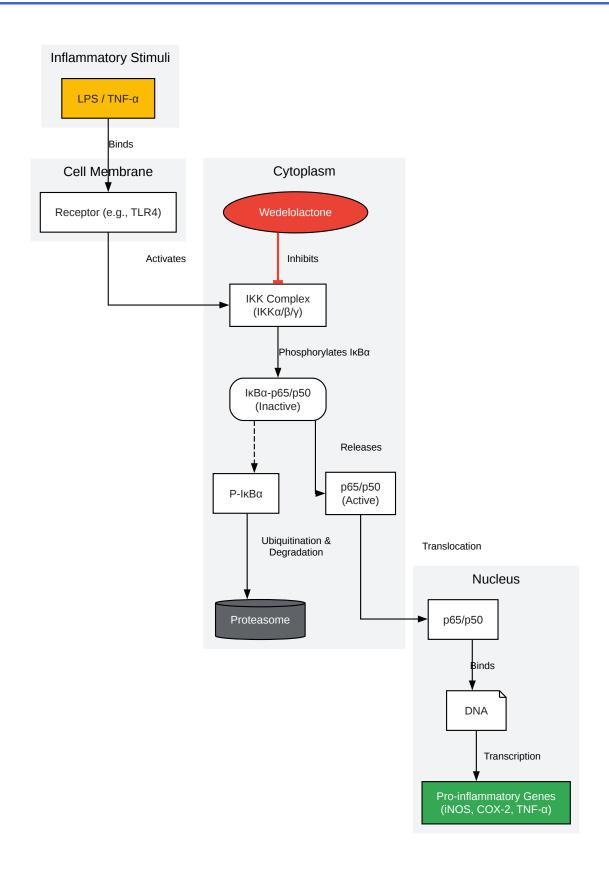
Wedelolactone exerts its biological effects by modulating several key signaling pathways, primarily those involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized mechanisms of action for wedelolactone is the inhibition of the canonical NF-kB signaling pathway. It directly targets the IkB kinase (IKK) complex.[8][9]

• Mechanism: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α, the IKK complex becomes activated.[8][10] Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[10][11] Wedelolactone inhibits the kinase activity of IKK, preventing the phosphorylation and degradation of IκBα.[8] As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory response is suppressed.[8][11]





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Wedelolactone inhibits the IKK complex in the NF-κB pathway.

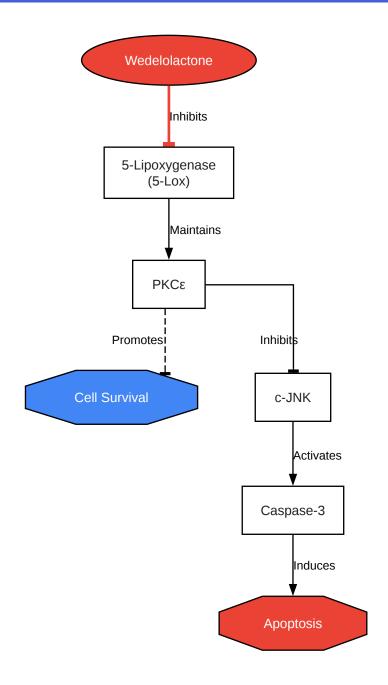


Induction of Apoptosis in Cancer Cells

Wedelolactone has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, notably in prostate cancer.[12][13] This effect is mediated through the inhibition of pro-survival pathways.

Mechanism: Arachidonic acid metabolism via the 5-lipoxygenase (5-Lox) pathway is critical
for the survival of certain cancer cells.[12] Wedelolactone inhibits 5-Lox activity. This
inhibition leads to the downregulation of Protein Kinase C epsilon (PKCε), a protein that
promotes cell survival. The downregulation of PKCε, in turn, allows for the activation of c-Jun
N-terminal Kinase (JNK) and subsequently Caspase-3, an executioner caspase that
orchestrates the dismantling of the cell during apoptosis.[12][13]





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Wedelolactone induces apoptosis via 5-Lox and PKCs inhibition.

Conclusion

Wedelolactone remains a molecule of significant interest for drug development due to its potent and specific biological activities. The total synthesis routes, particularly those employing palladium-catalyzed cross-coupling reactions, provide a viable platform for its production and the generation of novel analogs. Understanding its mechanism of action, especially its inhibitory effects on the NF-kB and pro-survival pathways, is crucial for its future development



as a therapeutic agent for inflammatory diseases and cancer. This guide provides the foundational chemical and biological information necessary for researchers to advance the study of this promising natural product.

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 To cite this document: BenchChem. [chemical structure and synthesis of wedelolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257794#chemical-structure-and-synthesis-of-wedelolactone]

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